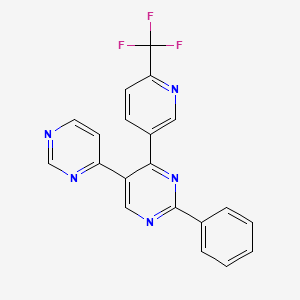
2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of pyrimidine and pyridine rings, which are fused with phenyl and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine and pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and quality. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The aromatic rings in the compound allow for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups into the aromatic rings.
科学的研究の応用
2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 2-Phenyl-5-(pyrimidin-4-YL)-4-(6-methylpyridin-3-YL)pyrimidine
- 2-Phenyl-5-(pyrimidin-4-YL)-4-(6-chloropyridin-3-YL)pyrimidine
- 2-Phenyl-5-(pyrimidin-4-YL)-4-(6-bromopyridin-3-YL)pyrimidine
Comparison
Compared to these similar compounds, 2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine is unique due to the presence of the trifluoromethyl group
特性
分子式 |
C20H12F3N5 |
|---|---|
分子量 |
379.3 g/mol |
IUPAC名 |
2-phenyl-5-pyrimidin-4-yl-4-[6-(trifluoromethyl)pyridin-3-yl]pyrimidine |
InChI |
InChI=1S/C20H12F3N5/c21-20(22,23)17-7-6-14(10-25-17)18-15(16-8-9-24-12-27-16)11-26-19(28-18)13-4-2-1-3-5-13/h1-12H |
InChIキー |
ALLAZXRIGPECGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CN=C(C=C3)C(F)(F)F)C4=NC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



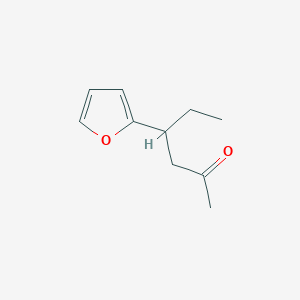
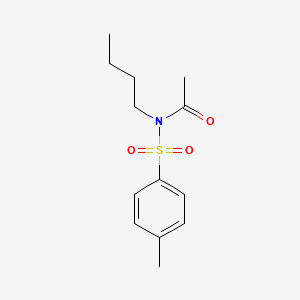
![Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]-](/img/structure/B13797673.png)
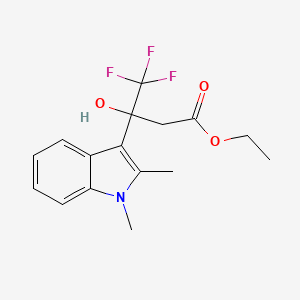
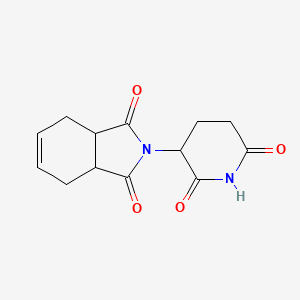
![2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13797692.png)
![4-[2-(4-Ethylphenyl)ethyl]morpholine](/img/structure/B13797696.png)

![4-Chloro-3-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797714.png)

![4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid](/img/structure/B13797725.png)
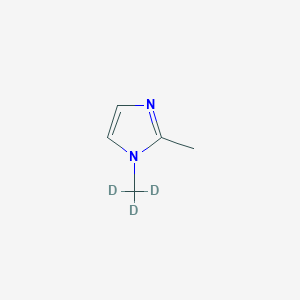
![[(1S,2R)-2-formylcyclobutyl]methyl acetate](/img/structure/B13797730.png)
